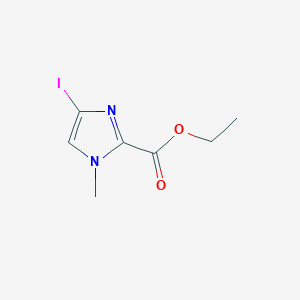
5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, and a nitro group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a catalyst such as manganese under an inert atmosphere . Another method includes the use of multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and catalytic hydrogenation processes are likely to be employed for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products:
Oxidation: Naphthyridine derivatives.
Reduction: Amino-naphthyridine.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of ligands and catalysts .
Biology: The compound exhibits potential antibacterial activity and is being studied for its ability to inhibit bacterial enzymes .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for bacterial infections due to its inhibitory effects on bacterial enzymes .
Industry: In the materials science field, derivatives of this compound are investigated for their use in light-emitting diodes and dye-sensitized solar cells .
Mécanisme D'action
The mechanism of action of 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with bacterial enzymes, particularly FabI, an enoyl-acyl carrier protein reductase. By inhibiting this enzyme, the compound disrupts bacterial fatty acid synthesis, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetrahydro-1,5-naphthyridine
- 1,8-Naphthyridine
- 5-Nitro-1,2,3,4-tetrahydro-1,4-phthalazinedione
Comparison: While 5-Nitro-1,2,3,4-tetrahydro-1,8-naphthyridine shares structural similarities with other naphthyridines, its unique nitro group at position 5 imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in medicinal chemistry for developing antibacterial agents .
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
5-nitro-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-3-5-10-8-6(7)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10) |
Clé InChI |
RVCYTNKGWIMTEP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CN=C2NC1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)




![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)






